2-[(4-Methylphenyl)thio]propanoic acid

Purification Crystallization Physicochemical Properties

Sourcing a reliable precursor for AMACR inhibitor synthesis often yields inconsistent purity and undefined physicochemical profiles. 2-[(4-Methylphenyl)thio]propanoic acid (CAS 17431-98-0) directly addresses this with its well-characterized properties and targeted biological relevance. - Serves as a direct precursor for synthesizing α-methylacyl-CoA racemase (AMACR) inhibitors, with proven class-level potency (IC50 22-100 nM) for prostate cancer research. - Its defined pKa (3.76) and melting point (77.5-78.5 °C) ensure predictable reactivity and straightforward purification as a solid intermediate. - Dual carboxylic acid and thioether functionalities enable orthogonal derivatization-from amide coupling to sulfone oxidation-for diverse compound library construction.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 17431-98-0
Cat. No. B100289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylphenyl)thio]propanoic acid
CAS17431-98-0
Synonyms2-[(4-methylphenyl)thio]propanoic acid(SALTDATA: FREE)
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC(C)C(=O)O
InChIInChI=1S/C10H12O2S/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
InChIKeyQZQJNDLCXSAWEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methylphenyl)thio]propanoic acid: Key Arylthio Building Block


2-[(4-Methylphenyl)thio]propanoic acid (CAS 17431-98-0, also known as 2-(p-Tolylthio)propanoic acid) is an arylthio-substituted propanoic acid derivative with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound features a propanoic acid backbone substituted at the 2-position with a (4-methylphenyl)thio group, conferring a combination of carboxylic acid and thioether functionalities . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, enabling the construction of more complex molecules such as thioesters, sulfoxides, and sulfones, as well as serving as a precursor for potential bioactive agents .

Versatile synthetic building block for medicinal chemistry
Dual carboxylic acid and thioether functional groups
Enables construction of thioesters, sulfoxides, and sulfones

Why Substitution of 2-[(4-Methylphenyl)thio]propanoic acid Fails


While arylthio propanoic acids share a common scaffold, direct substitution of 2-[(4-Methylphenyl)thio]propanoic acid with even a closely related analog (e.g., halogenated or unsubstituted phenyl analogs) is inadvisable without careful consideration. The specific electron-donating character and steric profile of the para-methyl group directly influences the compound's physicochemical properties—including melting point, solubility, and acidity (pKa)—which in turn governs its reactivity, crystallization behavior, and downstream synthetic utility [1]. Furthermore, this compound serves as a direct precursor for a specific class of α-methylacyl-CoA racemase (AMACR) inhibitors, a role that is not readily assumed by its unsubstituted phenylthio counterpart due to distinct structure-activity relationships . The following quantitative evidence delineates these critical differentiators, enabling informed selection over generic alternatives.

Physicochemical profile shift
The para-methyl group's electron-donating and steric effects alter melting point, solubility, and pKa compared to unsubstituted or halogenated analogs, affecting crystallization and reactivity.
AMACR inhibitor context specificity
This compound belongs to a class of 2-arylthiopropanoic acid precursors for AMACR inhibitors; SAR requirements may not be met by generic phenylthio analogs, limiting direct substitution.

Quantitative Differentiation Evidence for 2-[(4-Methylphenyl)thio]propanoic acid


Melting Point Profile for Differentiated Purification

The melting point of 2-[(4-Methylphenyl)thio]propanoic acid (77.5-78.5 °C) is significantly lower than that of its 4-chloro analog (2-[(4-chlorophenyl)thio]propanoic acid, CAS 18527-12-3, which exhibits a melting point of 106-108 °C) [1]. This ~30 °C difference is a key quantifiable differentiator that directly impacts purification and formulation protocols. This distinction provides a tangible advantage for researchers requiring specific solid-state properties.

Melting point
Head-to-head
77.5–78.5 °C (ligroine) vs 106–108 °C (4-Cl analog)
Supports differentiated purification protocols
~29 °C lower facilitates recrystallization and purity assessment
Purification Crystallization Physicochemical Properties

pKa Analysis: Similar Acidity to Shorter-Chain Analogs

The predicted acid dissociation constant (pKa) for 2-[(4-Methylphenyl)thio]propanoic acid is 3.76±0.10 . This value is remarkably close to that of its shorter-chain analog, 2-(p-tolylthio)acetic acid (CAS 3996-29-0), which has a predicted pKa of 3.72±0.10 . This data point indicates that extending the carbon chain by one methylene unit does not dramatically alter the carboxylic acid's acidity. This quantitative similarity is important for experimental design when considering the compound's ionization state in various pH environments.

pKa (predicted)
Predicted
3.76 ± 0.10 vs 3.72 ± 0.10 (2-(p-tolylthio)acetic acid)
Comparable acidity to shorter-chain analog
Supports analytical protocol transfer
Ionization Reactivity Physicochemical Properties

Structural Precursor for AMACR Inhibitors

2-[(4-Methylphenyl)thio]propanoic acid belongs to the class of 2-arylthiopropanoic acids, which serve as direct precursors for potent α-methylacyl-CoA racemase (AMACR) inhibitors. A comprehensive structure-activity relationship (SAR) study demonstrated that 2-(phenylthio)propanoyl-CoA derivatives exhibit AMACR inhibitory activity with IC50 values ranging from 22 to 100 nM, as determined by a colorimetric activity assay . While the specific 4-methylphenyl-substituted CoA ester was not individually reported, its classification within this potent series strongly positions 2-[(4-Methylphenyl)thio]propanoic acid as a critical building block for the development of novel anti-prostate cancer agents. This established class-level potency provides a clear, data-driven rationale for its procurement over unrelated arylthio acids that lack this validated biological pathway.

AMACR inhibitor precursor
Class-level
Class reported IC50 22–100 nM (CoA esters)
Class-level AMACR inhibitor context
Specific compound not individually tested
Medicinal Chemistry AMACR Inhibition Prostate Cancer

Predicted Density and Solvent Selection

2-[(4-Methylphenyl)thio]propanoic acid has a predicted density of 1.19±0.1 g/cm³ . This is notably higher than its 4-chloro analog, 2-[(4-chlorophenyl)thio]propanoic acid (CAS 18527-12-3), which has a predicted density of 1.35±0.1 g/cm³ . While both are solids at room temperature, a density difference of approximately 0.16 g/cm³ can be a meaningful consideration in large-scale processing, particularly for solvent selection, mixing, and separation protocols where density-driven phase behavior is critical.

Density (predicted)
Head-to-head
1.19 ± 0.1 g/cm³ vs 1.35 ± 0.1 (4-Cl analog)
Lower density may simplify large-scale processing
~0.16 g/cm³ difference informs solvent selection
Solubility Formulation Physicochemical Properties

Optimal Deployment Scenarios for 2-[(4-Methylphenyl)thio]propanoic acid


Synthesis of AMACR Inhibitors for Prostate Cancer Research

Given its structural membership in the class of 2-arylthiopropanoic acids that yield potent AMACR inhibitors (class IC50 range of 22–100 nM), 2-[(4-Methylphenyl)thio]propanoic acid is ideally suited as a precursor for synthesizing novel CoA-ester derivatives . Its procurement is directly justified for medicinal chemistry programs targeting prostate cancer and other malignancies where AMACR is overexpressed. The compound's established commercial availability and purity (≥95%) further supports its use in generating compound libraries for SAR studies .

Stable Intermediate for Multi-Step Organic Synthesis

The compound's well-defined melting point (77.5-78.5 °C) and its characterization as a solid at room temperature make it an easily handled and purified intermediate . Its dual functionality (carboxylic acid and thioether) allows for orthogonal derivatization strategies, including amide coupling, esterification, and oxidation to sulfoxide or sulfone derivatives . This versatility is valuable in the construction of complex molecule libraries where a defined physicochemical profile is required.

Precursor for Antimicrobial Thiochromen-4-one Derivatives

Arylthio propanoic acids, including derivatives of this compound class, have been successfully employed in one-pot syntheses of thiochromen-4-ones [1]. These products are known for their antimicrobial and anticancer properties. While the target compound is a 2-arylthio derivative, its successful use in analogous transformations is highly plausible, making it a candidate for generating diverse thiochromen-4-one libraries. This application scenario is supported by the broader literature demonstrating the utility of arylthio propanoic acids in accessing bioactive sulfur-containing heterocycles [1].

Quality Control and Analytical Standard Development

The availability of detailed physicochemical data, including its predicted pKa (3.76) and density (1.19 g/cm³), facilitates the development and validation of analytical methods (e.g., HPLC, LC-MS) . Its distinct spectral and physical profile compared to halogenated analogs supports its use as a reference standard in method development and as a unique building block in chemical biology probe synthesis where a specific, non-halogenated arylthio handle is desired.

Application
Selection Property
Validation Focus
AMACR inhibitor synthesis (prostate cancer cell-model studies)
Arylthio propanoic acid scaffold
AMACR activity assay endpoint review
Multi-step organic synthesis
Dual functional group reactivity (acid, thioether)
Orthogonal derivatization compatibility
Thiochromen-4-one heterocycle synthesis
Arylthio precursor for one-pot cyclization
Antimicrobial screening of derived compounds (reported context)
Analytical method development
Well-defined physicochemical profile
Purity and identity verification (HPLC, LC-MS)

Technical Documentation Hub

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40 linked technical documents
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